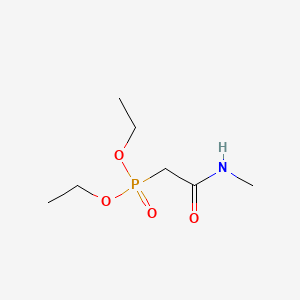

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate

Overview

Description

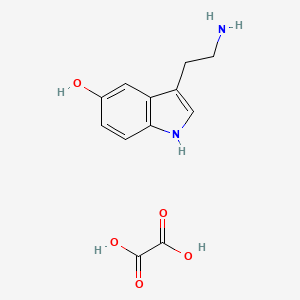

“Diethyl (2-(methylamino)-2-oxoethyl)phosphonate” is an organophosphorus compound . It is a type of phosphonate, which are known for their biological activity and synthetic potential .

Synthesis Analysis

The synthesis of phosphonates like “Diethyl (2-(methylamino)-2-oxoethyl)phosphonate” often involves the action of a trialkyl phosphite on an alkyl halide or a metal-mediated coupling with dialkyl phosphite . A general method for the reductive phosphination of amides in one pot provides α-amino phosphonates in very good yields .

Molecular Structure Analysis

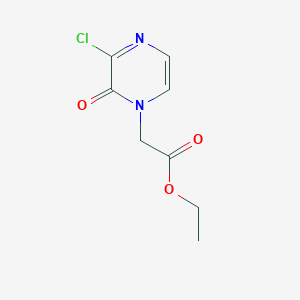

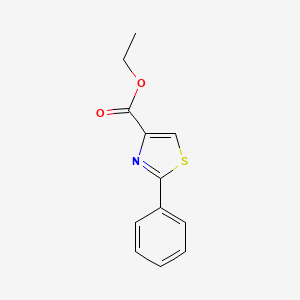

The molecular formula of “Diethyl (2-(methylamino)-2-oxoethyl)phosphonate” is C7H16NO4P . The average mass is 209.180 Da and the monoisotopic mass is 209.081696 Da .

Chemical Reactions Analysis

Phosphonates like “Diethyl (2-(methylamino)-2-oxoethyl)phosphonate” can undergo hydrolysis under both acidic and basic conditions . The hydrolysis of phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Scientific Research Applications

Corrosion Inhibition

Phosphonates and phosphonic acids are known for their effectiveness as corrosion inhibitors. The presence of phosphonic groups in their molecular structure is directly linked to their high inhibitory activity, which can be applied in various industries to protect metals from corrosion .

Environmental Role

Naturally occurring phosphonates play a significant role in the environment. They are involved in biochemical processes and biological functions, which could be an area of application for synthesized compounds like Diethyl (2-(methylamino)-2-oxoethyl)phosphonate in ecological studies or environmental remediation .

Chemical Synthesis

Phosphinates are used in chemical synthesis, including the hydrolysis reactions under optimal conditions. This application could extend to Diethyl (2-(methylamino)-2-oxoethyl)phosphonate, where it may serve as a reagent or catalyst in synthetic organic chemistry .

Electrolyte Stabilization

Some phosphonates serve as additives in electrolytes to form protective interphases that prevent oxidation and stabilize electrolytes from reduction at anode surfaces. They can also act as flame retardants, which might be an application for Diethyl (2-(methylamino)-2-oxoethyl)phosphonate in battery technology .

Medical Applications

α-Amino esters, which are structurally related to Diethyl (2-(methylamino)-2-oxoethyl)phosphonate, have broad applications ranging from agrochemistry to medicine. This suggests potential uses in pharmaceuticals, possibly as intermediates in drug synthesis or as active pharmaceutical ingredients themselves .

Insecticide Development

Hydroxyphosphonates and bisphosphonates have been used as insecticides. Given the structural similarities, Diethyl (2-(methylamino)-2-oxoethyl)phosphonate could potentially be explored for its efficacy as an insecticide or pesticide .

Mechanism of Action

Target of Action

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate primarily targets the Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These enzymes play crucial roles in the metabolism of their respective organisms, with Ag85C being responsible for the high affinity of mycobacteria to fibronectin .

Mode of Action

It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that Diethyl (2-(methylamino)-2-oxoethyl)phosphonate may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes they regulate.

Biochemical Pathways

Phosphonates are known to be involved in various biological pathways, including those related to the synthesis of dna virus and retrovirus infections . Therefore, it’s plausible that Diethyl (2-(methylamino)-2-oxoethyl)phosphonate could affect similar pathways, leading to downstream effects such as the inhibition of pathogenic growth or activity.

Pharmacokinetics

Phosphonates are known to have unique pharmacokinetic properties due to their high polarity and strong chelating ability . These properties can impact the bioavailability of Diethyl (2-(methylamino)-2-oxoethyl)phosphonate, influencing its absorption and distribution within the body, its metabolic transformation, and its eventual excretion.

Action Environment

The action, efficacy, and stability of Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as metal ions, can also impact the compound’s action, as phosphonates are known to form stable complexes with many metal ions .

Future Directions

Phosphonates have garnered considerable attention due to their biological properties and synthetic potential . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of research . The hydrolysis of phosphonates is also a field that requires further exploration .

properties

IUPAC Name |

2-diethoxyphosphoryl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVDBTSRABZMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443405 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

CAS RN |

72563-39-4 | |

| Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)